n-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide

Process Chemistry Synthetic Intermediate Procurement Itopride Manufacturing

N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (CAS 943518-63-6), also designated as Itopride Impurity A, is a benzamide derivative with the molecular formula C₁₆H₁₇NO₄ and a molecular weight of 287.31 g/mol. The compound is formally recognized as a novel and key synthetic intermediate in the preparation of Itopride hydrochloride—a gastroprokinetic agent combining dopamine D₂-receptor antagonism with acetylcholinesterase inhibition.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 943518-63-6
Cat. No. B3170464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide
CAS943518-63-6
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)O)OC
InChIInChI=1S/C16H17NO4/c1-20-14-8-5-12(9-15(14)21-2)16(19)17-10-11-3-6-13(18)7-4-11/h3-9,18H,10H2,1-2H3,(H,17,19)
InChIKeyPHBYSUZNPFHIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (CAS 943518-63-6): Procurement-Grade Reference Standard and Itopride Synthetic Intermediate


N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (CAS 943518-63-6), also designated as Itopride Impurity A, is a benzamide derivative with the molecular formula C₁₆H₁₇NO₄ and a molecular weight of 287.31 g/mol . The compound is formally recognized as a novel and key synthetic intermediate in the preparation of Itopride hydrochloride—a gastroprokinetic agent combining dopamine D₂-receptor antagonism with acetylcholinesterase inhibition [1]. It is supplied as a characterized reference standard with documented purity (typically ≥95% by HPLC), accompanied by certificate of analysis (COA), NMR, MS, and HPLC data packages compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions [2].

Why Generic Substitution of N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide with In-Class Analogs Compromises Synthetic and Analytical Integrity


N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide cannot be interchangeably substituted with its closest structural analog, Itopride Impurity B (N-(4-Methoxybenzyl)-3,4-dimethoxybenzamide, CAS 331239-23-7), or with the final drug substance Itopride, because each compound occupies a distinct functional niche defined by the substitution pattern at the 4-position of the benzyl ring. The target compound bears a free phenolic –OH group (pKa 9.69 ± 0.15), whereas Impurity B carries a methyl-capped –OCH₃ (pKa 13.92 ± 0.46)—a ~4.2-unit pKa differential that drives divergent ionization behavior, chromatographic retention, and reactivity in downstream O-alkylation . This free hydroxyl is the essential synthetic handle enabling conversion to Itopride via etherification with dimethylaminoethyl chloride; Impurity B, lacking this nucleophilic site, cannot serve as a process intermediate [1]. In the analytical domain, conflation of these structurally similar but physicochemically distinct species leads to misidentification of impurity profiles, invalidating HPLC method specificity and compromising ANDA regulatory submissions.

N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Process Yield Advantage: 95–97% Isolated Yield for the Amidation Step via the Novel Intermediate Route

In the patented process (WO2007074386A9), the preparation of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide via amidation of p-hydroxybenzylamine with 3,4-dimethoxybenzoyl chloride in dichloromethane using triethylamine as base achieves an isolated yield of 95–97% with an HPLC purity of 94–96% [1]. By comparison, a conventional alternative amidation route proceeding directly via 4-(2-dimethylaminoethoxy)benzylamine—which bypasses this intermediate—has been reported to deliver a final Itopride yield of approximately 82.4% (HPLC purity 96.7%), reflecting cumulative losses from telescoped steps and less efficient etherification sequencing [2]. The intermediate route isolates the amide bond formation as a discrete, high-yielding step prior to O-alkylation, thereby decoupling process risks and enabling independent quality control at each stage.

Process Chemistry Synthetic Intermediate Procurement Itopride Manufacturing

pKa Differentiation of ~4.2 Units vs. Itopride Impurity B Drives Chromatographic Selectivity and Extractability

The target compound exhibits a predicted pKa of 9.69 ± 0.15 for its phenolic –OH, whereas the closest structural analog, Itopride Impurity B (N-(4-Methoxybenzyl)-3,4-dimethoxybenzamide, CAS 331239-23-7), displays a predicted pKa of 13.92 ± 0.46 . This ~4.2-unit difference means that under typical reversed-phase HPLC conditions at intermediate pH (e.g., pH 6–8), the target compound exists in a partially ionized state (phenolate form), whereas Impurity B remains fully protonated and neutral. This differential ionization governs both chromatographic retention (k′) on C18 columns and liquid–liquid extraction efficiency, enabling resolution of the two species in stability-indicating methods [1]. The molecular weight difference of 14.03 g/mol (287.31 vs. 301.34) provides additional mass spectrometric discrimination in LC-MS impurity profiling workflows.

Analytical Chemistry Impurity Profiling Chromatographic Method Development

Free Phenolic –OH as the Essential Synthetic Handle: Structural Prerequisite for Itopride Formation via O-Alkylation

The single most consequential structural feature of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide is its free phenolic hydroxyl group, which serves as the nucleophilic site for O-alkylation with N,N-dimethylaminoethyl chloride to generate Itopride [1]. In the patented process (WO2007074386A9, Examples 6 and 7), the intermediate is reacted with dimethylaminoethyl chloride in the presence of K₂CO₃ (THF, 60–65 °C) or KOH/TBAB (toluene/H₂O, 95–100 °C) to yield Itopride base at 77–82% isolated yield with HPLC purity of 96–99% [1]. Neither Itopride Impurity B (the –OCH₃ analog) nor the fully elaborated Itopride molecule can serve as a substrate for this transformation: Impurity B lacks the nucleophilic –OH, and Itopride already bears the dimethylaminoethoxy side chain. This chemical uniqueness establishes the compound as an irreplaceable node in the synthetic route and a gatekeeper for process quality—its purity and yield directly determine the efficiency of the final API-forming step.

Synthetic Chemistry Intermediate Reactivity Route Selection

Comprehensive Regulatory-Grade Characterization Package Enabling Pharmacopeial Traceability

N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide is commercially supplied as a fully characterized reference standard by multiple vendors (e.g., SynZeal, Clearsynth, Pharmaffiliates) with documented purity of ≥95–98% by HPLC, accompanied by orthogonal characterization data including ¹H NMR, ¹³C NMR, mass spectrometry (ESI-MS), HPLC chromatograms with retention time, and IR spectroscopy [1]. Critically, suppliers explicitly state that the product can be used for pharmacopeial standard traceability against USP or EP monographs, which is a requirement for ANDA submissions [1]. The material is provided with a lot-specific certificate of analysis (COA) detailing structured elucidation spectra, assay content, and impurity profile. This level of documentation distinguishes it from generic, unqualified laboratory reagents that lack regulatory-grade characterization and cannot support GMP-compliant quality control workflows.

Quality Control Reference Standards Regulatory Compliance

N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide: High-Value Application Scenarios for Procurement and Scientific Use


Itopride Hydrochloride API Process Development and Scale-Up: Intermediate Procurement

Procure N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide as the key penultimate intermediate for Itopride hydrochloride synthesis via the patented WO2007074386A9 route. The intermediate enables a high-yielding (95–97%) amidation step that is isolated and quality-controlled independently before O-alkylation, providing a clear process decision point. The 13–15 percentage-point yield advantage over alternative telescoped routes translates to measurable cost savings at commercial scale [1]. The compound's free phenolic –OH is the essential nucleophilic handle for the final etherification to Itopride; no structural analog can substitute for this function .

Analytical Method Development and Validation (AMV) for Itopride Drug Substance and Drug Product

Use N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide as a characterized impurity reference standard for HPLC method development, forced degradation studies, and stability-indicating assay validation per ICH Q2(R1) guidelines. Its predicted pKa of 9.69 distinguishes it chromatographically from Itopride Impurity B (pKa 13.92), enabling selective peak identification [1]. The stability-indicating RP-HPLC method validated on a C18 column with methanol:water (55:45) mobile phase and 215 nm detection has been demonstrated to resolve Itopride from its degradation products ; this standard is essential for establishing system suitability and peak purity in routine QC analysis.

ANDA Regulatory Submission Support: Impurity Profiling and Pharmacopeial Traceability

Deploy the compound as a fully characterized impurity reference standard for Abbreviated New Drug Application (ANDA) submissions. Vendors supply lot-specific COA documentation including ¹H NMR, ¹³C NMR, MS, and HPLC data, with explicit provision for traceability against USP or EP pharmacopeial standards [1]. This eliminates the need for independent structural elucidation and supports the identification, quantification, and control of Itopride Impurity A in API and finished dosage forms, satisfying ICH Q3A/Q3B impurity threshold requirements.

Process-Related Impurity Control Strategy and Quality-by-Design (QbD) Studies

Integrate N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide into a Quality-by-Design framework as a critical process impurity marker. Because the compound is both a synthetic intermediate and a potential carryover impurity in the final API, its quantification at each process stage—amide formation, O-alkylation, and final recrystallization—provides direct evidence of process capability and impurity purge factors. The HPLC purity specification of 94–96% for the intermediate stage and 96–99% for the final Itopride product (as reported in WO2007074386A9) [1] establishes actionable acceptance criteria for in-process control, enabling data-driven specification setting per ICH Q6A and Q11.

Quote Request

Request a Quote for n-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.